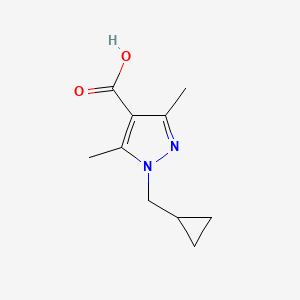

1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a cyclopropylmethyl substituent at the 1-position and methyl groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile structural and electronic properties.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)5-8-3-4-8/h8H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCWNEOWQRMFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the carboxylic acid group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of analogous compounds:

<sup>†</sup> The molecular formula of the target compound is inferred to be approximately C₁₀H₁₄N₂O₂ based on structural analogs (e.g., cyclopropylmethyl adds ~C₃H₅ vs. cyclopropyl in ).

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloroethyl (Cl) and chlorophenyl (Cl) substituents increase polarity and acidity of the carboxylic acid group, enhancing solubility in polar solvents . Steric Bulk: Cyclopropylmethyl and chlorophenyl groups introduce significant steric hindrance, which may reduce metabolic degradation compared to smaller groups like difluoromethyl .

Key Observations:

- Safety: Chlorinated derivatives (e.g., 4-chlorophenyl analog) pose higher risks of skin/eye irritation compared to non-halogenated compounds .

- Stability : Difluoromethyl and cyclopropyl groups may confer metabolic resistance, extending half-life in biological systems .

Biological Activity

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.24 g/mol

- IUPAC Name : 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

The biological activity of 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines, including:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

- HCT116 (colon cancer)

Table 1 summarizes the IC50 values for these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.2 |

| MDA-MB-231 | 12.8 |

| HCT116 | 18.5 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values are detailed in Table 2:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial potential highlights its versatility as a therapeutic agent.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid to enhance its biological activity. Researchers found that modifications to the pyrazole ring significantly impacted both anticancer and antimicrobial properties, suggesting that structural optimization could lead to more potent derivatives.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry explored structure-activity relationships (SAR) and identified key substituents that enhance potency against specific cancer cell lines .

- Another research article from MDPI highlighted the compound's mechanism as an allosteric modulator for G-protein-coupled receptors (GPCRs), indicating a broader scope of action beyond direct enzyme inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions using activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., in acetonitrile with N-methylimidazole as a base). Reaction optimization involves monitoring via TLC (e.g., PE:EtOAc = 3:1, Rf = 0.5) and purification by silica gel chromatography (e.g., 5% EtOAc in PE). Cyclopropane-containing precursors, such as 1-(3-chloropyrazin-2-yl)-N-(cyclopropylmethyl)ethanamine, are critical for introducing the cyclopropylmethyl group .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å). Structure refinement is performed using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. For example, hydrogen atoms on hydroxyl groups are refined using HFIX 147 commands, while methyl groups are modeled with HFIX 137 .

Q. What spectroscopic techniques validate the compound’s structural integrity?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations ~1500–1600 cm⁻¹).

- NMR : <sup>1</sup>H NMR confirms substituent positions (e.g., cyclopropylmethyl protons as multiplet at δ ~1.0–1.5 ppm; pyrazole methyl groups as singlets at δ ~2.3–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C11H15N3O2 = 228.1125).

- Data collection protocols align with studies on structurally analogous pyrazole derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of pyrazole-carboxylic acid derivatives?

- Methodological Answer : Graph-set analysis (e.g., C2<sup>2</sup>(4) motifs) reveals infinite chains via O–H⋯O hydrogen bonds. For 3,5-dimethyl analogs, molecules align along the [001] axis with alternating A/B configurations. The absence of aromatic stacking (centroid distances >4.74 Å) highlights the dominance of hydrogen bonding over π-π interactions. Such patterns inform cocrystal design for enhanced solubility or stability .

Q. How can researchers resolve discrepancies in crystallographic data for pyrazole derivatives?

- Methodological Answer : Discrepancies arise from variations in substituents (e.g., cyclopropylmethyl vs. aryl groups) or refinement parameters. Key steps include:

- Validating data-to-parameter ratios (>20:1 for reliable refinement).

- Cross-checking hydrogen-bond geometries (e.g., d(O⋯O) = 2.65–2.75 Å, θ(O–H⋯O) = 165–175°).

- Using structure-validation tools like PLATON to detect missed symmetry or disorder .

Q. What strategies are employed to evaluate the compound’s bioactivity in drug discovery?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., HCV NS5B polymerase) using analogs like 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as references.

- SAR studies : Modify the cyclopropylmethyl group to assess steric/electronic effects on potency.

- Physicochemical profiling : Determine logP (via HPLC) and solubility to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.